C25H20ClN3O7
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Overview
Description
The compound with the molecular formula C25H20ClN3O7 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat a variety of allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 2-chlorobenzhydryl piperazine.
Reaction with Ethyl Glycolate: The intermediate is then reacted with ethyl glycolate under basic conditions to form the ester.
Hydrolysis: The ester is hydrolyzed to form the corresponding acid.
Resolution: The racemic mixture is resolved to obtain the R-enantiomer, Levocetirizine.
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride involves large-scale synthesis using the same steps as mentioned above but optimized for higher yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using crystallization and chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used
Major Products Formed
Oxidation: Oxidation leads to the formation
Properties
Molecular Formula |
C25H20ClN3O7 |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20ClN3O7/c1-34-19-12-17(18(29(32)33)13-20(19)35-2)22-21-23(36-28(22)16-6-4-3-5-7-16)25(31)27(24(21)30)15-10-8-14(26)9-11-15/h3-13,21-23H,1-2H3 |
InChI Key |
LAWHJOWCNVZMAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC=CC=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
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